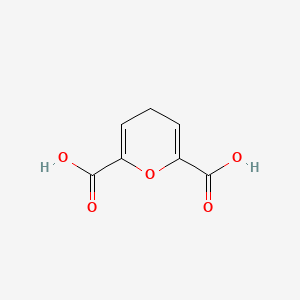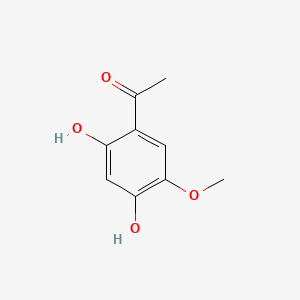
1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H10O4 . It is also known by other names such as “1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone” and "Ethanone, 1-(2,5-dihydroxy-4-methoxyphenyl)-" .
Synthesis Analysis
The synthesis of this compound often involves condensation reactions, the use of oxalate under basic conditions, and other specialized chemical reactions to introduce specific functional groups or to construct the core phenyl ethanone structure.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central ethanone group (a carbonyl group with a methyl group) attached to a phenyl group that has two hydroxyl groups and one methoxy group .
Wissenschaftliche Forschungsanwendungen
A study by Moskvina, Shilin, and Khilya (2015) explored the use of 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction, leading to the heterocyclization of isoflavone and the formation of various heterocycles, demonstrating its utility in organic synthesis (Moskvina, Shilin, & Khilya, 2015).
Kesternich, Brito, Bolte, Pérez-Fermann, and Nelson (2010) analyzed the crystal structure of a related compound, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, highlighting its relevance in crystallography and the understanding of molecular arrangements (Kesternich et al., 2010).
Rao, Cui, and Zheng (2014) synthesized and characterized the crystal structure of a derivative of dehydroabietic acid using 1-(4-methoxyphenyl)ethanone, contributing to the field of crystallography and organic chemistry (Rao, Cui, & Zheng, 2014).
Puthran et al. (2019) synthesized novel Schiff bases using 1-(3-fluoro-4-methoxyphenyl)ethanone, which were screened for antimicrobial activity. This study exemplifies the compound's potential in developing new antimicrobial agents (Puthran et al., 2019).
Akamanchi, Padmawar, Thatte, Rege, and Dahanukar (1999) synthesized derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone and evaluated their platelet aggregation inhibitory activity, indicating the compound's potential in pharmaceutical applications (Akamanchi et al., 1999).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with enzymes such as oximes and hydrazones . These enzymes play crucial roles in various biochemical reactions, including the formation of key biomolecules.
Mode of Action
It’s known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Given its potential interaction with oximes and hydrazones , it could be involved in various biochemical pathways related to these enzymes.
Result of Action
The formation of oximes and hydrazones suggests that it could have significant effects on the structure and function of various biomolecules .
Eigenschaften
IUPAC Name |
1-(2,4-dihydroxy-5-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)6-3-9(13-2)8(12)4-7(6)11/h3-4,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGICCVSKDOLGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678737 |
Source


|
| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7298-21-7 |
Source


|
| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Can 2,4-Dihydroxy-5-methoxyacetophenone be used to synthesize naturally occurring compounds?
A1: Yes, 2,4-Dihydroxy-5-methoxyacetophenone serves as a valuable precursor in the synthesis of naturally occurring acetylchromenes. For instance, reacting 2,4-Dihydroxy-5-methoxyacetophenone with 3-chloro-3-methyl-1-butyne under specific conditions (K2CO3, KI, and DMF) yields two products: its 4-(1,1-dimethyl-2-propynyl) ether and 6-acetyl-5-hydroxy-8-methoxy-2,2-dimethylchromene []. This highlights the compound's utility in synthesizing naturally occurring chromenes.
Q2: Besides its use in synthesizing 6-acetyl-5-hydroxy-8-methoxy-2,2-dimethylchromene, are there other natural products that can be derived from 2,4-Dihydroxy-5-methoxyacetophenone?
A2: Yes, 2,4-Dihydroxy-5-methoxyacetophenone is identified as one of the six aromatic compounds isolated from the petroleum ether extract of Cynanchum auriculatum Royle ex Wight []. This suggests its potential role as a precursor or intermediate in the biosynthesis of other natural products within this plant species. Further research may elucidate the complete biosynthetic pathways and potential applications of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[2-13C]talose](/img/structure/B584003.png)

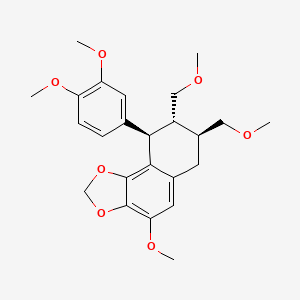
![D-[4-13C]Threose](/img/structure/B584011.png)
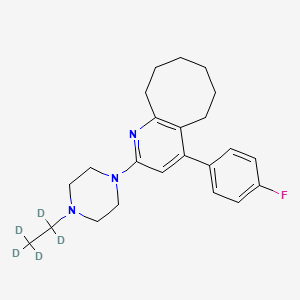
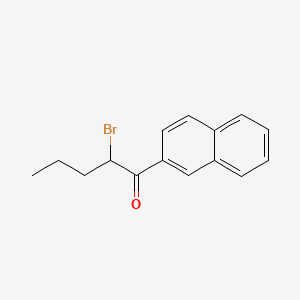
![[3'-13C]Thymidine](/img/structure/B584016.png)


